molecular formula C₁₁₂H₁₇₇N₂₉O₂₈S B549821 magainin 1 peptide, Xenopus CAS No. 108433-99-4

magainin 1 peptide, Xenopus

Cat. No. B549821
CAS RN: 108433-99-4
M. Wt: 2409.8 g/mol
InChI Key: OFIZOVDANLLTQD-ZVNXOKPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magainin 1 is a 23 amino acid amphipathic cationic peptide with broad-spectrum antimicrobial activities . It was originally extracted from the skin of the African clawed frog Xenopus laevis . The sequence of magainin is H-Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Asn-Ser-OH .


Synthesis Analysis

Magainins, including magainin 1, are synthesized by the method of simultaneous multiple peptide synthesis (SMPS) . This method was used to examine the effects of omitting individual amino acids on antimicrobial activity .


Chemical Reactions Analysis

Magainin 1 exhibits antibiotic activity against numerous Gram-negative and Gram-positive bacteria . It also induces osmotic lysis of protozoa .


Physical And Chemical Properties Analysis

Magainin 1 has pore-forming properties in planar lipid bilayers . The channel current conductance of magainin 1 was measured, and the pore size and the number of assembling monomers in magainin pores in mammalian and bacterial model membranes were determined .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Magainin peptides, derived from the skin of Xenopus laevis, have significant potential in therapeutic applications due to their antimicrobial properties. These peptides effectively disrupt membrane permeability in microbial targets, demonstrating a broad spectrum of cidal activity against various bacteria, fungi, protozoa, and certain cancer cells. Notably, they are effective at concentrations lower for cancer cells compared to normal human cells, highlighting their potential as selective agents in cancer therapy. Magainin analogues, like MSI-78, have advanced into clinical trials, emphasizing their potential as human therapeutic agents, particularly in treating infections like impetigo and systemic infections in animal models. These findings illustrate the peptides' broad-spectrum antimicrobial nature and potential utility in treating cancer (Jacob & Zasloff, 2007).

Structural Insights and Dimerization

The structure and mode of action of magainin peptides are pivotal in understanding their therapeutic potential. Magainin 2, an antimicrobial peptide from Xenopus laevis, adopts an alpha-helical conformation upon binding to phospholipid bilayers. Interestingly, this peptide dimerizes in phospholipid bilayers, forming a coiled-coil structure. This dimerization and interaction with the membrane are essential for its antimicrobial function, providing insights into the development of more effective antimicrobial agents (Wakamatsu et al., 2002).

Enhancement of Plant Disease Resistance

Magainin analogues like MSI-99 have been utilized to enhance disease resistance in transgenic plants. This peptide inhibited growth and spore germination of Fusarium oxysporum in tobacco and banana, demonstrating its effectiveness against a range of plant pathogens. The expression of MSI-99 in plants suggests its potential in agricultural biotechnology to create disease-resistant crops, a significant step towards sustainable agriculture (Chakrabarti et al., 2003).

Antibacterial and Antibiofilm Activities

Magainin 2 has shown excellent antibacterial activity against drug-resistant Acinetobacter baumannii strains. Its efficacy in inhibiting and eliminating biofilms and its non-toxic nature towards human cells further highlight its potential as an antimicrobial and antibiofilm agent. This suggests a promising application in treating infections caused by antibiotic-resistant bacteria (Kim et al., 2018).

Future Directions

Magainins, including magainin 1, are a promising candidate for a new antibiotic of therapeutic value . They have been studied for their potential applications in treating systemic Escherichia coli infections and malignant melanoma and ovarian cancer cells in mouse models .

Biochemical Analysis

Biochemical Properties

Magainin I plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Magainin I is with bacterial cell membranes. The peptide binds to the lipid bilayer of the membrane, causing disruption and permeabilization. This interaction leads to the formation of pores in the membrane, resulting in leakage of cellular contents and ultimately cell death .

Magainin I also interacts with proteins involved in bacterial resistance mechanisms. For instance, in Escherichia coli, proteins related to biofilm formation, cell wall synthesis, and multidrug efflux pumps are differentially expressed in response to Magainin I exposure . These interactions highlight the complex biochemical pathways that Magainin I influences, making it a potent antimicrobial agent.

Cellular Effects

Magainin I exerts significant effects on various types of cells and cellular processes. In bacterial cells, Magainin I disrupts the cell membrane, leading to cell lysis and death. This disruption affects cell signaling pathways and gene expression, as the loss of membrane integrity triggers stress responses and alters the expression of genes involved in cell survival and repair .

In eukaryotic cells, Magainin I has been shown to influence cellular metabolism and immune responses. The peptide can modulate the activity of immune cells, enhancing their ability to combat infections. Additionally, Magainin I can affect the expression of genes related to inflammation and immune regulation, further supporting its role in the innate immune system .

Molecular Mechanism

The molecular mechanism of action of Magainin I involves several key steps. Initially, the peptide binds to the bacterial cell membrane through electrostatic interactions with the negatively charged phospholipids. This binding is followed by the insertion of the peptide into the lipid bilayer, where it adopts an alpha-helical conformation .

Once inserted, Magainin I disrupts the membrane structure by forming pores or channels. This disruption leads to membrane depolarization, leakage of cellular contents, and ultimately cell death. Additionally, Magainin I can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, further compromising cell integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Magainin I can change over time. The stability and degradation of the peptide are critical factors that influence its long-term efficacy. Studies have shown that Magainin I remains stable and retains its antimicrobial activity for extended periods under controlled conditions .

Prolonged exposure to Magainin I can lead to the development of resistance in some bacterial strains. This resistance is often associated with changes in membrane composition and the expression of resistance-related proteins. Understanding these temporal effects is essential for optimizing the use of Magainin I in therapeutic applications .

Dosage Effects in Animal Models

The effects of Magainin I vary with different dosages in animal models. At low doses, the peptide exhibits potent antimicrobial activity with minimal toxicity. At higher doses, Magainin I can cause adverse effects, including cytotoxicity and immune responses .

Threshold effects have been observed, where a specific concentration of Magainin I is required to achieve optimal antimicrobial activity. Beyond this threshold, increasing the dosage does not significantly enhance efficacy but may increase the risk of toxicity. These findings underscore the importance of dose optimization in the therapeutic use of Magainin I .

Metabolic Pathways

Magainin I is involved in several metabolic pathways, particularly those related to membrane integrity and cellular stress responses. The peptide interacts with enzymes and cofactors involved in lipid metabolism, influencing the composition and fluidity of cell membranes .

Additionally, Magainin I can affect metabolic flux by altering the expression of genes involved in energy production and nutrient uptake. These changes can impact the overall metabolic state of the cell, contributing to the antimicrobial effects of the peptide .

Transport and Distribution

Within cells and tissues, Magainin I is transported and distributed through interactions with specific transporters and binding proteins. The peptide can bind to membrane-associated proteins that facilitate its insertion into the lipid bilayer .

Magainin I’s localization and accumulation within cells are influenced by its interactions with cellular membranes and transport mechanisms. These interactions determine the peptide’s efficacy and specificity in targeting microbial cells while minimizing effects on host cells .

Subcellular Localization

Magainin I’s subcellular localization is primarily associated with cellular membranes. The peptide targets the lipid bilayer, where it exerts its antimicrobial effects. Post-translational modifications, such as phosphorylation, can influence Magainin I’s targeting and activity within specific cellular compartments .

Understanding the subcellular localization of Magainin I is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. By targeting specific compartments or organelles, Magainin I can achieve selective antimicrobial activity while minimizing off-target effects .

properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIZOVDANLLTQD-ZVNXOKPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H177N29O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108433-99-4
Record name Magainin 1 peptide, Xenopus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: How does magainin I exert its antimicrobial activity?

A1: Magainin I primarily targets the bacterial cell membrane. It interacts with the lipid bilayer, causing membrane permeabilization and disruption. This leads to leakage of cellular contents and ultimately cell death. [, , , , , ] Studies have shown that magainin I can form anion-selective channels in planar lipid bilayers under specific conditions, suggesting a potential mechanism for membrane disruption. [] Additionally, some research suggests that magainin I may act as a bilayer destabilizer rather than forming defined channels. []

Q2: Are there any other cellular targets of magainin I besides the cell membrane?

A2: While the primary target is the cell membrane, research suggests that magainin I might also interact with intracellular components after entering the cell. For instance, in Escherichia coli, magainin I resistance was associated with changes in the expression of proteins involved in various metabolic pathways, stress response, and cell wall synthesis. []

Q3: How does magainin I's interaction with the cell membrane differ between bacterial and mammalian cells?

A3: Magainin I exhibits selective toxicity towards bacterial cells over mammalian cells. [, , ] This selectivity is attributed to differences in membrane composition. Bacterial membranes have a higher proportion of negatively charged phospholipids compared to mammalian cells. [] This difference in charge distribution allows magainin I, which is cationic, to preferentially interact with and disrupt bacterial membranes. []

Q4: Does magainin I induce any specific downstream effects in bacteria after membrane disruption?

A4: While membrane disruption is the primary mechanism, research suggests that magainin I can also trigger downstream effects. [] In Escherichia coli, magainin I exposure led to the upregulation of genes related to multidrug efflux pumps, cell communication, and acid tolerance. [] This suggests that magainin I can induce a complex response in bacteria, affecting various cellular processes beyond membrane integrity.

Q5: What is the molecular formula and weight of magainin I?

A5: Magainin I is a peptide composed of 23 amino acids. Its molecular formula is C112H191N39O26 and its molecular weight is approximately 2475.8 g/mol. [, ]

Q6: What is known about the secondary structure of magainin I?

A6: Magainin I adopts an amphipathic α-helical structure when it interacts with lipid membranes. [, , ] This conformation is crucial for its antimicrobial activity, allowing it to insert into the hydrophobic core of the bacterial membrane. [] NMR studies have provided detailed structural information about magainin I in various environments. []

Q7: How does the secondary structure of magainin I change in different environments?

A7: In aqueous solutions, magainin I exists in a less structured form. [] Upon interaction with negatively charged lipid membranes or membrane-mimicking environments like sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, it transitions into a more defined amphipathic α-helical structure. [, , ] This structural transition is driven by hydrophobic interactions between the peptide and the lipid bilayer, facilitating its membrane insertion and disruption. [, ]

Q8: How stable is magainin I under various conditions?

A8: Magainin I's stability can be affected by factors like pH, temperature, and the presence of proteases. [, ] Generally, it exhibits good stability in acidic environments but is more susceptible to degradation in alkaline conditions. []

Q9: Are there any strategies to improve the stability of magainin I?

A9: Yes, various strategies can enhance magainin I's stability, including:

  • Amino acid substitutions: Replacing specific amino acids in the peptide sequence can improve its resistance to protease degradation. [] For example, replacing histidine residues with lysine residues in clavanins, another class of antimicrobial peptides, increased their activity at neutral pH. []
  • Formulation approaches: Encapsulating magainin I within nanoparticles or incorporating it into specific delivery systems can shield it from degradation and improve its stability. [, ] For example, researchers have successfully immobilized magainin I onto mixed thiols self-assembled monolayers, demonstrating its potential for biosensor applications. []

Q10: What are some potential applications of magainin I in material science?

A10: Magainin I’s antibacterial properties make it suitable for various material science applications, including:

  • Antimicrobial coatings: Immobilizing magainin I onto surfaces like titanium oxide can create antimicrobial coatings that prevent bacterial adhesion and biofilm formation. [, ]
  • Wound dressings: Incorporating magainin I into wound dressings can help control bacterial infection and promote wound healing. []
  • Biosensors: The ability of magainin I to bind specifically to certain bacterial species makes it promising for developing biosensors for pathogen detection. [, ]

Q11: How do modifications to the magainin I structure affect its antimicrobial activity?

A11: Modifications to the amino acid sequence of magainin I can significantly impact its activity, potency, and selectivity. [, ] For example, omitting amino acids in the N-terminal region generally results in complete loss of activity, highlighting the importance of this region for its function. []

Q12: Are there specific amino acid residues in magainin I that are crucial for its activity?

A12: Yes, the N-terminal region (residues 1-14) of magainin I is essential for its antimicrobial activity. [] Omitting amino acids in this region leads to a complete loss of activity, suggesting their crucial role in membrane interaction and disruption. []

Q13: How does the C-terminal region of magainin I influence its properties?

A13: While the N-terminal region is critical for activity, modifications in the C-terminal region can impact both antimicrobial activity and hemolytic activity. [] Omitting specific residues in this region can lead to increased antimicrobial activity while also influencing the peptide’s interaction with red blood cells. []

Q14: Can bacteria develop resistance to magainin I?

A14: Yes, bacteria can develop resistance to magainin I, and understanding the mechanisms behind this resistance is crucial for developing effective antimicrobial strategies. [, , ]

Q15: What are some known mechanisms of bacterial resistance to magainin I?

A15: Research has identified several potential mechanisms of resistance, including:

  • Changes in cell membrane composition: Alterations in the lipid composition of the bacterial membrane can reduce the binding affinity of magainin I, hindering its ability to insert into the membrane. []
  • Upregulation of efflux pumps: Bacteria can increase the expression of efflux pumps that actively remove magainin I from the cell, reducing its effective concentration. []
  • Biofilm formation: Bacteria within biofilms are generally more resistant to antimicrobial agents, including magainin I, due to the protective barrier provided by the biofilm matrix. [, ]

Q16: Does resistance to magainin I confer cross-resistance to other antimicrobial agents?

A16: There is evidence of potential cross-resistance between magainin I and other cationic antimicrobial agents, such as colistin. Studies have shown that chlorhexidine-resistant bacteria, which have been exposed to sublethal doses of chlorhexidine (another cationic antimicrobial), exhibit decreased susceptibility to colistin. []

Q17: Do magainin I-resistant bacteria show cross-resistance to antimicrobial peptides from other classes?

A17: While cross-resistance to some cationic antimicrobials is possible, studies suggest that magainin I-resistant bacteria might remain susceptible to other classes of antimicrobial peptides, such as LL-37 and ceragenins. [] This difference in susceptibility highlights the potential diversity in resistance mechanisms and emphasizes the importance of exploring various antimicrobial peptide classes for combating resistance. []

Q18: What is the spectrum of antimicrobial activity of magainin I?

A18: Magainin I displays broad-spectrum activity against a range of bacteria, including both Gram-negative and Gram-positive species. [, , ] Studies have shown its efficacy against Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, and Candida albicans, among others. [, , , , ]

Q19: Has the efficacy of magainin I been evaluated in animal models of infection?

A20: Yes, studies have investigated the in vivo efficacy of magainin I in animal models. For example, a study using a septic shock rat model induced by Escherichia coli demonstrated that a single intraperitoneal dose of magainin I significantly improved survival rates. [] Additionally, the combination of magainin I with conventional antibiotics like piperacillin further enhanced bacterial clearance and survival. []

Q20: Are there any ongoing clinical trials evaluating magainin I as a therapeutic agent?

A21: While preclinical studies have shown promising results, clinical trials evaluating magainin I are limited. [] Further research is needed to fully understand its safety and efficacy in humans before it can be translated into clinical practice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.